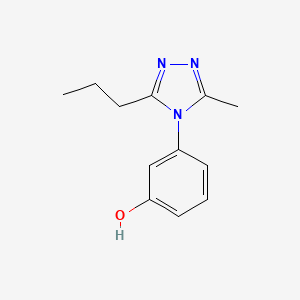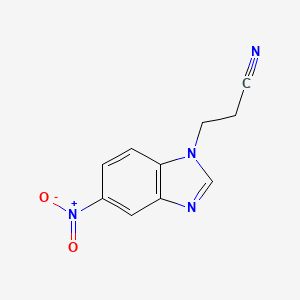
2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid is an organic compound that is commonly used as an intermediate in organic synthesis. It is a white to pale yellow solid that is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . The compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The tert-butoxycarbonyl (BOC) group serves as a protecting group for the amino functionality, which can be removed under acidic conditions.
準備方法
The synthesis of 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid typically involves the reaction of 2-aminoethanol with tert-butoxycarbonyl anhydride to form the BOC-protected aminoethanol. This intermediate is then reacted with oxazole-4-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be functionalized with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid depends on its specific applicationThe BOC group can be removed to expose the free amine, which can then participate in further chemical reactions or interactions with biological targets .
類似化合物との比較
Similar compounds to 2-(2-((Tert-butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid include:
2-(2-((Tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylic acid: This compound features a thiazole ring instead of an oxazole ring and has similar chemical properties and applications.
2-(2-((Tert-butoxycarbonyl)amino)ethyl)imidazole-4-carboxylic acid: This compound features an imidazole ring and is used in similar synthetic and research applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the BOC-protected amino group, which allows for selective deprotection and further functionalization.
特性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)12-5-4-8-13-7(6-17-8)9(14)15/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOVRFNJESHFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B7841343.png)







![5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7841395.png)
![5-Methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7841398.png)




